Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmacologically active compounds . This compound contains a benzyl group, a chloropropyl chain, and a piperidine ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . The process involves:
Step 1: Formation of the piperidine ring by cyclization of appropriate precursors.
Step 2: Introduction of the benzyl group through nucleophilic substitution.
Step 3: Attachment of the 3-chloropropyl chain via alkylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the chloropropyl chain.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl group enhances binding affinity to target sites, while the piperidine ring facilitates interaction with enzymes and receptors. The chloropropyl chain may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- N-Benzylpiperidine
- 3-Chloropropylpiperidine
Uniqueness
Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22ClNO2 |
---|---|
Molecular Weight |
295.80 g/mol |
IUPAC Name |
benzyl 2-(3-chloropropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI Key |
HMDQSAHWNSGNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCCCl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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